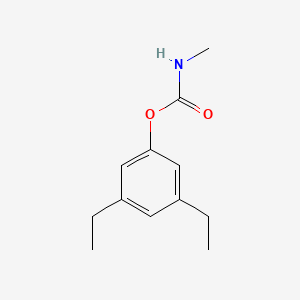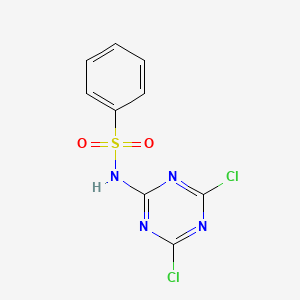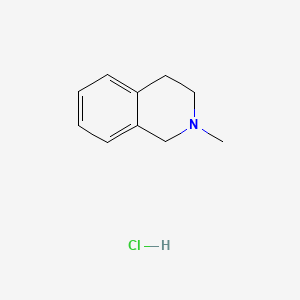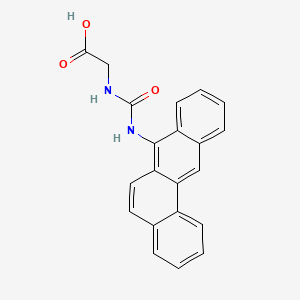
Lurosetron
Übersicht
Beschreibung
Lurosetron ist ein Serotonin-5-HT3-Rezeptor-Antagonist, der hauptsächlich zur Behandlung von Übelkeit und Erbrechen eingesetzt wird . Es ist ein niedermolekulares Medikament mit der Summenformel C17H17FN4O und einer molaren Masse von 312,348 g/mol . This compound ist bekannt für seine hohe Affinität und Selektivität für den 5-HT3-Rezeptor, wodurch es die Wirkung von Serotonin, einem Neurotransmitter, der an der Regulation von Übelkeit und Erbrechen beteiligt ist, effektiv blockieren kann .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Lurosetron umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein Syntheseweg beinhaltet die Fischer-Indolisierung eines Amidhydrazins oder die palladiumkatalysierte Cyclisierung eines Arylenaminons . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die Bildung des gewünschten Produkts zu fördern.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Dies beinhaltet die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung fortschrittlicher Reinigungsverfahren, um this compound von Nebenprodukten und Verunreinigungen zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lurosetron durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu fördern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten von this compound, die auf ihre pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht werden .
Wissenschaftliche Forschungsanwendungen
Lurosetron hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um das Verhalten von Serotonin-Rezeptor-Antagonisten zu untersuchen.
Biologie: Auf seine Auswirkungen auf Serotonin-Rezeptoren und zugehörige biologische Signalwege untersucht.
Medizin: Hauptsächlich zur Behandlung von Übelkeit und Erbrechen eingesetzt, insbesondere bei Patienten, die sich einer Chemotherapie oder Operation unterziehen.
Industrie: In der Entwicklung neuer Medikamente eingesetzt, die auf Serotonin-Rezeptoren abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an die 5-HT3-Rezeptoren bindet, die sich an den Nervenenden des Vagusnervs und in der Chemorezeptor-Triggerzone des Gehirns befinden . Durch die Blockierung dieser Rezeptoren verhindert this compound die Wirkung von Serotonin und reduziert so Übelkeit und Erbrechen. Zu den molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, gehören die 5-HT3-Rezeptoren und zugehörige Signalwege .
Wirkmechanismus
Lurosetron exerts its effects by selectively binding to the 5-HT3 receptors, which are located on the nerve terminals of the vagus nerve and in the chemoreceptor trigger zone of the brain . By blocking these receptors, this compound prevents the action of serotonin, thereby reducing nausea and vomiting. The molecular targets involved in this mechanism include the 5-HT3 receptors and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Lurosetron ähnelt anderen 5-HT3-Rezeptor-Antagonisten wie Ondansetron und Alosetron . Es zeichnet sich durch seine hohe Selektivität und Affinität für den 5-HT3-Rezeptor aus, was zu seiner Wirksamkeit bei der Behandlung von Übelkeit und Erbrechen beiträgt. Andere ähnliche Verbindungen umfassen Granisetron und Dolasetron, die ebenfalls auf den 5-HT3-Rezeptor abzielen, sich aber in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen unterscheiden können .
Eigenschaften
IUPAC Name |
6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2/h3-5,9H,6-8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKWGDDRWJQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155911 | |
| Record name | Lurosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128486-54-4 | |
| Record name | Lurosetron [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128486544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUROSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G694G740ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)



![2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B1615686.png)

![2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1615688.png)

